molecular formula C18H34O2 B13781901 Isotetradecyl methacrylate CAS No. 1814944-46-1

Isotetradecyl methacrylate

Cat. No.: B13781901
CAS No.: 1814944-46-1
M. Wt: 282.5 g/mol
InChI Key: MRUNBWPNLIPKOT-UHFFFAOYSA-N
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Description

Isotetradecyl methacrylate is a methacrylic ester with a branched tetradecyl (C14) alkyl chain. Methacrylates with long alkyl chains are widely used in polymers for adhesives, coatings, and biomedical applications due to their hydrophobicity, flexibility, and thermal stability .

Properties

CAS No.

1814944-46-1

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

12-methyltridecyl 2-methylprop-2-enoate

InChI

InChI=1S/C18H34O2/c1-16(2)14-12-10-8-6-5-7-9-11-13-15-20-18(19)17(3)4/h16H,3,5-15H2,1-2,4H3

InChI Key

MRUNBWPNLIPKOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCOC(=O)C(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Isotetradecyl methacrylate can be synthesized through the esterification of methacrylic acid with isotetradecyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

Methacrylic Acid+Isotetradecyl AlcoholIsotetradecyl Methacrylate+Water\text{Methacrylic Acid} + \text{Isotetradecyl Alcohol} \rightarrow \text{this compound} + \text{Water} Methacrylic Acid+Isotetradecyl Alcohol→Isotetradecyl Methacrylate+Water

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of heterogeneous catalysts in a tubular reactor allows for precise control of reaction conditions, minimizing side reactions and maximizing the production of the desired ester .

Chemical Reactions Analysis

Radical Polymerization

Methacrylates polymerize via radical mechanisms. For example:

  • Initiation : Radicals (e.g., from initiators like benzoyl peroxide) abstract hydrogen from the monomer to form propagating radicals.

  • Propagation : Radicals add to the methacrylate’s vinyl group (CH2=C(CH3)COORCH_2=C(CH_3)COOR).

  • Termination : Radical recombination or disproportionation halts chain growth.

In dodecyl methacrylate, confinement in nanopores increased polymerization rates compared to bulk conditions . Isotetradecyl methacrylate may exhibit similar behavior due to steric effects from its branched alkyl chain.

Hydrolysis and Esterification

Methacrylate esters hydrolyze in acidic or basic conditions to form methacrylic acid and the corresponding alcohol. For example, isopropyl methacrylate synthesis involves esterification of methacrylic acid with isopropanol :

CH2=C(CH3)COOH+(CH3)2CHOHCH2=C(CH3)COOCH(CH3)2+H2OCH_2=C(CH_3)COOH+(CH_3)_2CHOH\rightarrow CH_2=C(CH_3)COOCH(CH_3)_2+H_2O

This compound would undergo analogous reactions, with hydrolysis rates depending on the steric bulk of the isotetradecyl group.

Radical-Mediated Side Reactions

Methacrylates participate in radical chain-transfer reactions. For instance:

  • Hydrogen abstraction : Radicals abstract hydrogen from the α-methyl group (CH3CH_3) or the ester alkyl chain .

  • Oxidation : Atmospheric oxidation of methacrylates (e.g., with OH or NO3NO_3 radicals) forms carbonyl compounds and peroxides .

Key Factors Influencing this compound Reactivity

  • Steric Hindrance : The branched isotetradecyl group may slow polymerization or esterification kinetics compared to linear analogs.

  • Solubility : Long alkyl chains enhance solubility in nonpolar media, affecting reaction efficiency in heterogeneous systems.

  • Thermal Stability : Higher molecular weight esters (e.g., dodecyl methacrylate) exhibit ceiling temperatures (TcT_c) near 193–204°C , influencing depolymerization risks.

Data Gaps and Limitations

No experimental data for this compound were identified in the provided sources. Research on analogous compounds (e.g., dodecyl methacrylate ) suggests hypotheses but requires validation.

Scientific Research Applications

Isotetradecyl methacrylate has a wide range of applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action for isotetradecyl methacrylate involves its polymerization to form long chains of polymers. The methacrylate group undergoes free radical polymerization, where the double bond reacts with free radicals to form a polymer chain. This process is initiated by heat, UV light, or chemical initiators. The resulting polymers have unique properties, such as high strength, flexibility, and resistance to chemicals .

Comparison with Similar Compounds

Structural and Physical Properties

Property Isotetradecyl Methacrylate (Inferred) Tetradecyl Methacrylate Methyl Methacrylate 2-Hydroxyethyl Methacrylate
Molecular Formula C₁₈H₃₄O₂ (branched) C₁₈H₃₄O₂ (linear) C₅H₈O₂ C₆H₁₀O₃
Boiling Point ~290–310°C (estimated) 315–320°C (at 760 mmHg) 100–101°C 95–100°C (at 5 mmHg)
Glass Transition (Tg) ~−50°C (estimated) −60°C to −50°C 105°C 55–90°C (depends on copolymer)
Hydrophobicity High (branched chain) High (linear chain) Moderate Low (hydroxyl group)
Primary Applications Adhesives, coatings Adhesives, sealants Plastics, resins Drug carriers, hydrogels

Key Observations :

  • Chain Length and Branching: this compound’s branched C14 chain enhances solubility in nonpolar solvents compared to linear tetradecyl methacrylate, though both exhibit high hydrophobicity .
  • Thermal Stability : Long alkyl chains (C14) improve thermal stability in copolymers, as seen in studies where tetradecyl methacrylate analogs increased decomposition temperatures . Methyl methacrylate, with a shorter chain, has lower thermal resistance but higher rigidity .

Reactivity and Copolymerization Behavior

Methacrylates with long alkyl chains, such as this compound, exhibit lower reactivity ratios in copolymerization compared to shorter-chain analogs. For example:

  • Reactivity Ratios: In copolymer systems like 4-acetylphenyl methacrylate (APMA) with ethyl methacrylate (EMA), longer-chain monomers show reduced reactivity (e.g., APMA: $ ra = 0.74 $; EMA: $ rb = 0.49 $) . This suggests this compound would similarly require tailored conditions for copolymer synthesis.
  • Drug Carrier Applications: Unlike hydrophilic 2-hydroxyethyl methacrylate (HEMA), which forms hydrogels for controlled drug release , this compound’s hydrophobicity makes it suitable for sustained-release matrices in non-aqueous environments.

Q & A

Basic Research Questions

Q. What are the key experimental protocols for synthesizing isotetradecyl methacrylate with high purity in polymer chemistry?

  • Methodological Answer : Synthesis typically involves free-radical polymerization or esterification of methacrylic acid with isotetradecyl alcohol. Critical steps include:

  • Purification : Distillation under reduced pressure (e.g., 0.1–1 mmHg) to remove unreacted monomers and solvents.
  • Inhibition of premature polymerization : Addition of 4-methoxyphenol (MEHQ, ~50–150 ppm) as a stabilizer .
  • Validation : Monitor reaction progress via gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR) to confirm ester bond formation (C=O stretch at ~1720 cm⁻¹) .
    • Key Reference : Experimental reproducibility requires detailed documentation of reaction conditions (temperature, catalyst concentration) in line with standardized reporting guidelines .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and thermal properties?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 5.7–6.1 ppm for vinyl protons; δ 1.2–1.6 ppm for isotetradecyl chain) and ¹³C NMR (δ 167–170 ppm for carbonyl group) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset typically >200°C under nitrogen) .
  • Differential Scanning Calorimetry (DSC) : Determine glass transition temperature (Tg), which varies with polymer backbone architecture .
    • Data Interpretation : Compare results with literature values to validate purity and structural integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact (H315/H317 hazards) .
  • Ventilation : Use fume hoods to minimize inhalation of vapors (H412 aquatic toxicity risk) .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose via approved waste facilities .
  • Documentation : Maintain safety data sheets (SDS) and emergency contact protocols .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported copolymerization kinetics of this compound?

  • Methodological Answer :

  • Controlled Variables : Standardize initiator type (e.g., AIBN vs. benzoyl peroxide), monomer ratios, and solvent polarity .
  • Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track conversion rates and identify side reactions .
  • Statistical Analysis : Apply Arrhenius or Mayo-Lewis models to compare kinetic data across studies, accounting for temperature and solvent effects .
    • Case Study : Discrepancies in activation energy (Ea) values may arise from differences in monomer purity or oxygen inhibition; replicate experiments under inert atmospheres .

Q. What strategies are recommended for analyzing conflicting data on this compound’s biocompatibility in biomedical applications?

  • Methodological Answer :

  • Systematic Review : Compare cytotoxicity assays (e.g., MTT, LIVE/DEAD) across cell lines (e.g., fibroblasts vs. epithelial cells) to identify protocol-dependent variability .
  • Degradation Studies : Monitor hydrolytic byproducts (e.g., methacrylic acid) via high-performance liquid chromatography (HPLC) to assess leaching risks .
  • Ethical Compliance : Adhere to institutional review board (IRB) guidelines for in-vivo testing, including negative controls and dose-response validation .

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